

The Binding Site of UCB-9260 on TNF-alpha: A Technical Guide

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Compound of Interest

Compound Name: UCB-9260

Cat. No.: B2997626

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This technical guide provides an in-depth analysis of the binding site and mechanism of action of **UCB-9260**, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-alpha). **UCB-9260** represents a novel approach to TNF-alpha inhibition by stabilizing a distorted, asymmetric form of the TNF-alpha trimer, thereby impairing its signaling capabilities.

Executive Summary

UCB-9260 is an orally active compound that modulates TNF-alpha activity through a unique allosteric mechanism. Instead of blocking the receptor-binding site directly, **UCB-9260** binds within the core of the TNF-alpha trimer. This binding event induces a conformational change, resulting in an asymmetric trimer that can only bind two of the three TNF receptor 1 (TNFR1) molecules.^{[1][2]} This incomplete receptor engagement leads to an incompetent signaling complex and subsequent inhibition of downstream inflammatory pathways.^{[1][2][3]}

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the binding of **UCB-9260** to TNF-alpha and its inhibitory effects.

Parameter	Value	Species	Method	Reference
Binding Affinity (Kd)	13 nM	Human	Not Specified	[4][5]
NF-κB Inhibition (IC50)	202 nM	Human	HEK-293 cell-based assay	[2][4]
TNF-dependent Cytotoxicity Inhibition (IC50)	116 nM	Human	Cell-based cytotoxicity assay	[3][4]
TNF-dependent Cytotoxicity Inhibition (IC50)	120 nM	Mouse	Cell-based cytotoxicity assay	[3][4]

Table 1: Binding Affinity and In Vitro Efficacy of UCB-9260.

The UCB-9260 Binding Site on TNF-alpha

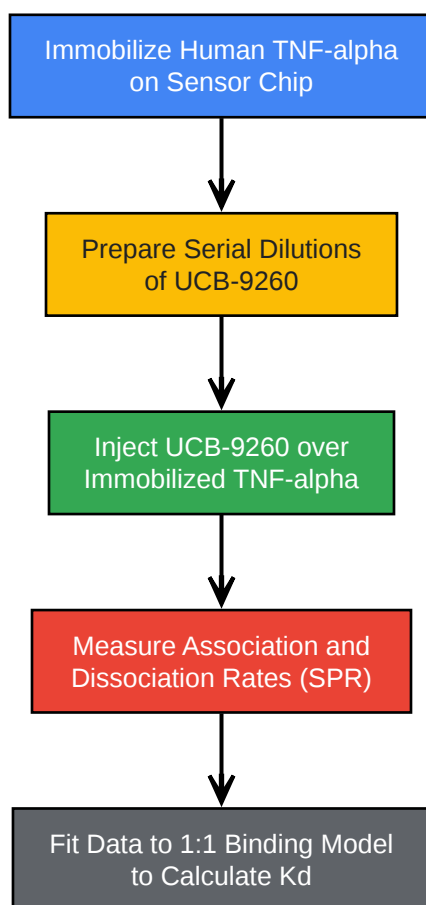
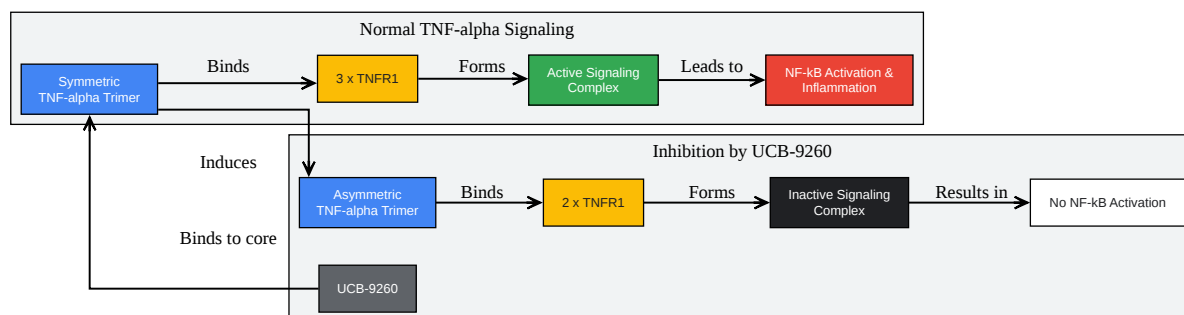
Crystallographic studies have revealed that **UCB-9260** binds to a pocket located in the center of the TNF-alpha trimer.[1][6] This pocket is formed by the movement of the TNF-alpha monomers relative to each other.[3] The binding of **UCB-9260** stabilizes a distorted conformation of the trimer.[1][7]

Key amino acid residues of TNF-alpha are critical for the interaction with **UCB-9260**. Site-directed mutagenesis studies have shown that a single mutation of Leucine 57 to Phenylalanine (L57F) abrogates the inhibitory effect of **UCB-9260**, indicating that this residue is essential for binding.[6] Docking analyses have further suggested that **UCB-9260** forms hydrogen bonds with Glycine 121 and Tyrosine 151, and engages in hydrophobic interactions with Leucine 57, Tyrosine 59, and Tyrosine 119.[8]

The binding pocket for **UCB-9260** has been described as having three distinct regions, designated as Site 1, Site 2, and Site 3.[6]

Mechanism of Action: Stabilization of an Asymmetric Trimer

The binding of **UCB-9260** to the core of the TNF-alpha trimer induces a conformational change that breaks the trimer's natural symmetry.^{[1][2][7]} This results in a distorted trimer that is unable to properly engage with its receptors. Specifically, the **UCB-9260**-bound TNF-alpha trimer can only bind to two TNFR1 molecules, whereas the native, symmetric trimer binds to three.^[1] This incomplete receptor binding prevents the formation of a functional signaling complex, thereby inhibiting downstream signaling pathways such as NF-κB activation.^{[1][2]}



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